molecular formula C17H19N3O4S2 B2824853 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE CAS No. 790245-59-9

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2824853
CAS No.: 790245-59-9
M. Wt: 393.48
InChI Key: QCMGFWVZIVDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Piperidine-1-sulfonyl)benzamido]thiophene-3-carboxamide is a synthetically designed small molecule that integrates a thiophene-carboxamide core with a piperidine sulfonyl benzamido moiety. This structure is characteristic of compounds studied in modern drug discovery, offering a balanced profile of lipophilicity and hydrogen-bonding capacity that is favorable for interacting with biological targets . The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance metabolic stability, improve pharmacokinetic (ADME) properties, and facilitate drug transport through membranes . The presence of the sulfonamide group is a key feature, as it can significantly enhance binding affinity to enzymes and receptors, making it a common pharmacophore in active pharmaceutical ingredients . Compounds with similar structural motifs, combining piperidine sulfonyl groups with heterocyclic amides like thiophene, have demonstrated potent biological activities in scientific literature. These activities include serving as noncovalent inhibitors of bacterial enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a validated target for the development of novel antitubercular agents . Furthermore, such molecular architectures are frequently explored in oncology research for their cytotoxic potential and as kinase inhibitors . This combination of features makes this compound a versatile intermediate or scaffold for conducting structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. It is intended for use in pharmaceutical R&D, biochemical screening, and as a building block in medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-15(21)14-8-11-25-17(14)19-16(22)12-4-6-13(7-5-12)26(23,24)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGFWVZIVDQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydrofolate reductase, leading to antimicrobial and anticancer effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Heterocycles

Compound A : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile ()

  • Core Structure : Thiophene fused with pyridine.
  • Functional Groups : Sulfhydryl (-SH) at C2, nitrile (-CN) at C3.
  • Synthesis : Derived from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate via condensation.
  • Key Differences : Unlike the target compound, Compound A lacks the piperidine sulfonyl group and carboxamide, reducing its polarity. The fused pyridine-thiophene system may enhance π-π stacking interactions but limit conformational flexibility .

Compound B: Thieno[2,3-b]pyridines ()

  • Core Structure : Thiophene fused to pyridine.
  • Functional Groups : Variably substituted with bromobenzofuran or urea groups.
  • Synthesis : Multi-step reactions involving bromobenzofuran intermediates.

Benzamido-Linked Derivatives

Compound C : Methotrexate-Related Compounds ()

  • Core Structure: Benzamido group linked to diaminopteridinyl moieties.
  • Functional Groups : Methoxy, carboxy, and pteridinyl groups.
  • Key Differences : Methotrexate derivatives target dihydrofolate reductase (DHFR) via their pteridinyl groups, whereas the target compound’s piperidine sulfonyl group may confer selectivity for sulfonamide-sensitive targets (e.g., kinases or proteases). The carboxamide in the target compound could enhance solubility compared to methotrexate’s carboxylate .

Sulfonamide-Containing Analogues

Compound D: Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine ()

  • Core Structure : Thiophene fused with pyrimidine.
  • Functional Groups : Sulfonamide or urea substituents.
  • Synthesis : Utilizes bromobenzofuran intermediates and cyclization.
  • Key Differences : The target compound’s piperidine sulfonyl group may improve membrane permeability compared to pyrimidine-based sulfonamides, which are bulkier and less lipophilic .

Comparative Data Table

Compound Name/ID Core Structure Key Functional Groups Molecular Weight (Hypothetical) Synthesis Method Potential Target/Activity
Target Compound Thiophene-3-carboxamide Piperidine-1-sulfonyl, benzamido ~407 g/mol Not specified Kinases, proteases (inferred)
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thienyl-pyridine -SH, -CN ~243 g/mol Condensation reaction Antimicrobial (speculative)
Methotrexate-Related Compound I Pteridinyl-benzamido Diaminopteridinyl, -COOH ~454 g/mol Chromatographic separation DHFR inhibitor (anticancer)
Thieno[2,3-b]pyridine Fused thiophene-pyridine Bromobenzofuran, urea ~350–400 g/mol Multi-step heterocyclization Enzyme inhibition (broad-spectrum)

Key Research Findings and Insights

  • Polarity and Solubility : The piperidine sulfonyl group increases polarity, likely improving aqueous solubility over less polar derivatives like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile .

Biological Activity

2-[4-(Piperidine-1-sulfonyl)benzamido]thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a piperidine sulfonamide moiety, and a carboxamide group. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S with a molecular weight of 284.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂S
Molecular Weight284.35 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Notably, it has been identified as having:

  • Dopamine D2 receptor partial agonist activity : This suggests potential use in treating conditions like schizophrenia by modulating dopamine levels.
  • Serotonin 5-HT2A receptor antagonist activity : This may contribute to its antipsychotic effects.
  • Adrenaline β1 receptor antagonist activity : This could provide cardiovascular benefits by reducing heart rate and blood pressure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For instance, derivatives with similar structures demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .

Case Studies

  • Antipsychotic Potential : A study highlighted the effectiveness of compounds similar to this compound in reducing symptoms in rodent models of schizophrenia, demonstrating both efficacy and safety profiles comparable to existing antipsychotic medications .
  • Inhibition of Biofilm Formation : Another investigation focused on the ability of related compounds to inhibit biofilm formation in bacterial cultures. The results indicated that these compounds significantly reduced biofilm biomass compared to standard treatments like Ciprofloxacin, showcasing their potential as novel antibacterial agents .

Safety and Toxicology

Preliminary safety assessments suggest that compounds in this class exhibit low toxicity profiles, with hemolytic activity ranging from 3.23% to 15.22% compared to controls . Further toxicological studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the optimal synthetic pathways for 2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carboxamide, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves coupling 4-(piperidine-1-sulfonyl)benzoyl chloride with 3-carboxamidothiophene derivatives. To optimize yield, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Statistical tools like ANOVA can resolve interactions between variables, reducing experimental iterations . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is recommended for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1H/13C NMR to confirm backbone connectivity (e.g., sulfonyl group resonance at δ 3.1–3.3 ppm for piperidine protons; thiophene carboxamide signals at δ 7.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). FT-IR identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹). Pair spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can preliminary bioactivity screening be designed to evaluate antimicrobial or enzyme-inhibitory potential?

  • Methodological Answer : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin/fluconazole as positive controls . For enzyme inhibition, use kinetic assays (e.g., fluorescence-based protease or kinase assays) with IC₅₀ determination via dose-response curves. Include negative controls (DMSO vehicle) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the sulfonylbenzamido-thiophene interaction in catalytic or biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic effects (e.g., electron-withdrawing sulfonyl group on thiophene reactivity) . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with target proteins. For catalytic systems, use kinetic isotope effects (KIE) or in situ Raman spectroscopy to probe transition states . Compare with structurally analogous compounds (e.g., nitrobenzothiazole derivatives) to isolate substituent-specific effects .

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?

  • Methodological Answer : Design a congener library with modifications at the piperidine sulfonyl, benzamido, or thiophene carboxamide moieties. Use QSAR models (e.g., CoMFA or machine learning-based predictors) trained on bioassay data to prioritize synthetic targets . Validate predictions with surface plasmon resonance (SPR) or cryo-EM for target engagement studies .

Q. What advanced separation techniques are suitable for isolating enantiomers or resolving synthetic byproducts?

  • Methodological Answer : For enantiomeric resolution, employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For complex mixtures, 2D-LC (LC×LC) coupled with mass spectrometry enhances peak capacity . Monitor separation efficiency via van Deemter plots to optimize flow rates and particle sizes .

Q. How can computational modeling predict metabolic stability or toxicity profiles?

  • Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, cytochrome P450 interactions, and hERG channel inhibition . Validate with in vitro microsomal stability assays (human liver microsomes + NADPH) and AMES tests for mutagenicity. Cross-reference with structural alerts (e.g., nitro groups, thiophene-S-oxidation metabolites) .

Data Contradiction Resolution

Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate with LC-MS/MS plasma profiling in rodent models. If in vitro activity persists without in vivo efficacy, consider prodrug derivatization (e.g., esterification of carboxamide) to enhance permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.